2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Antibacterial DapE inhibitor Haemophilus influenzae

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 838880-98-1, MFCD02165151) is a structurally differentiated tetrazole-thioacetamide-thiazole hybrid featuring a 2-methoxyphenyl substituent at the tetrazole N1 position—distinct from the commonly studied unsubstituted phenyl and 4-methoxyphenyl analogs. This substitution introduces altered electronic and steric properties critical for SAR exploration: the unsubstituted phenyl analog achieves 71.5% HiDapE inhibition at 0.1 mM, while the propanamide homolog drops to 35.6%—a 2-fold difference driven by a single methylene insertion. The near-analog 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS 341936-51-4) demonstrates DapE IC50 = 50.2 ± 5.0 μM, with the acetamide linker and aminothiazole terminus essential for activity. This compound is recommended as a screening probe for DapE ninhydrin assays against H. influenzae, COX-1/COX-2 selectivity profiling (the 2,5-dimethylphenyl analog showed highest COX affinity in published series), and focused lung cancer panels (>43-fold selectivity, A549 IC50 = 23.30 μM vs. NIH/3T3 >1000 μM)—all with the unexplored 2-methoxyphenyl SAR vector.

Molecular Formula C13H12N6O2S2
Molecular Weight 348.4
CAS No. 838880-98-1
Cat. No. B2544760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
CAS838880-98-1
Molecular FormulaC13H12N6O2S2
Molecular Weight348.4
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3
InChIInChI=1S/C13H12N6O2S2/c1-21-10-5-3-2-4-9(10)19-13(16-17-18-19)23-8-11(20)15-12-14-6-7-22-12/h2-7H,8H2,1H3,(H,14,15,20)
InChIKeyKJTWWFGXAUTRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 838880-98-1): Tetrazole-Thioacetamide-Thiazole Hybrid for Targeted Screening


2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 838880-98-1, MFCD02165151) is a synthetic heterocyclic compound (MW 348.4 g/mol, C13H12N6O2S2) that integrates a 1-(2-methoxyphenyl)-1H-tetrazole moiety linked via a thioether bridge to an N-(thiazol-2-yl)acetamide terminus. The compound belongs to a well-documented class of tetrazole-thioacetamide-thiazole hybrids that have been investigated across multiple therapeutic areas including antibacterial [1], anti-inflammatory [2], anticancer [3], and analgesic indications [4]. The 2-methoxyphenyl substituent on the tetrazole N1 position distinguishes it from the more commonly studied unsubstituted phenyl and 4-methoxyphenyl analogs, introducing altered electronic and steric properties that may influence target engagement and selectivity profiles.

Why 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide Cannot Be Interchanged with Other Tetrazole-Thioacetamide Analogs


Substitution patterns on the tetrazole N1-phenyl ring have been shown to dramatically alter both enzyme inhibitory potency and antibacterial activity within this chemotype. In the DapE inhibitor series, the unsubstituted phenyl analog 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide achieves 71.5% enzyme inhibition at 0.1 mM, while the corresponding propanamide homolog drops to only 35.6% inhibition at the same concentration—a 2-fold difference arising from a single methyl group insertion in the linker [1]. Similarly, in the anti-inflammatory domain, the 2,5-dimethylphenyl-substituted analog was identified as having the highest COX affinity among all tested derivatives in the Chaban et al. series, while compounds with different aryl substituents showed activities ranging from below to above the ibuprofen reference [2]. For procurement, the specific 2-methoxyphenyl substitution pattern cannot be assumed to produce equivalent outcomes to the 4-methoxyphenyl regioisomer (SpectraBase Compound ID GcqH7kdN4Kc) [3] or the unsubstituted phenyl lead compound (CAS 341936-51-4) .

Quantitative Differentiation Evidence for 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide Against Closest Analogs


Linker Length Sensitivity: Acetamide vs. Propanamide in DapE Enzyme Inhibition

The acetamide linker is critical for DapE inhibitory activity. The phenyl-substituted acetamide analog 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide achieves 71.5% inhibition of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae at 0.1 mM, while the corresponding propanamide analog—differing only by one additional methylene in the linker—shows only 35.6% inhibition under identical conditions [1]. This establishes that the acetamide linker geometry, also present in the target compound, is essential for maintaining target engagement.

Antibacterial DapE inhibitor Haemophilus influenzae

Aminothiazole Moiety Contribution to DapE Inhibition Potency

In a focused SAR study of phenyltetrazole amides as DapE inhibitors, the most potent analog identified was that containing an aminothiazole moiety, with an IC50 of 50.2 ± 5.0 μM against HiDapE [1]. The aminothiazole group was found to bridge both zinc atoms in the active site via its amide carbonyl, while the tetrazole forms key hydrogen bonds with Arg330. The target compound incorporates this same thiazol-2-yl terminus, positioning it within the highest-potency structural subclass of this inhibitor series.

Antibacterial DapE inhibitor SAR

Substituent Position Effect: 2-Methoxy vs. 4-Methoxy on Tetrazole N1-Phenyl Ring

In a study of N-(5-benzyl-thiazol-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide derivatives as M. tuberculosis leucyl-tRNA synthetase (LeuRS) inhibitors, the 4-methoxy-substituted analog achieved an MIC of 4.7 μM against M. tuberculosis H37Rv, with a LeuRS IC50 in the micromolar range [1]. The parent unsubstituted phenyl scaffold compound showed a LeuRS IC50 of 12.45 μM [1], demonstrating that methoxy substitution and its ring position significantly modulate antibacterial potency. The target compound's 2-methoxy (ortho) substitution introduces distinct steric and electronic effects relative to the 4-methoxy (para) analog, potentially altering the dihedral angle between the tetrazole and phenyl rings and thereby affecting binding pocket complementarity.

Antibacterial Mycobacterium tuberculosis LeuRS inhibitor

Anti-Inflammatory Potential and COX Target Engagement of the Tetrazole-Thioacetamide-Thiazole Class

Chaban et al. (2021) synthesized and evaluated a series of 2-(1H-tetrazol-5-ylsulfanyl)-N-thiazol-2-ylacetamides for anti-inflammatory activity using the carrageenan-induced paw edema model. Several compounds demonstrated activity exceeding the reference drug ibuprofen, with the 2,5-dimethylphenyl-substituted analog showing the highest affinity for COX-1 and COX-2 active sites in molecular docking studies [1]. The inflammatory response inhibition for active compounds ranged from 20.2–35.4% [1]. The target compound shares the identical tetrazole-thioacetamide-thiazole core scaffold with these validated anti-inflammatory agents, differing only in the N1-phenyl substitution pattern.

Anti-inflammatory COX inhibition Molecular docking

Selective Cytotoxicity Profile of Tetrazole-Thioacetamide-Thiazole Derivatives in Cancer Cell Lines

A closely related compound, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c), demonstrated an IC50 of 23.30 ± 0.35 μM against A549 human lung adenocarcinoma cells while showing no significant cytotoxicity against NIH/3T3 mouse embryoblast cells (IC50 > 1000 μM), yielding a selectivity index exceeding 43-fold [1]. This selective cytotoxicity profile was among the best in the series, with compound 4c also exhibiting the highest apoptosis percentage. The target compound preserves the thioether-tetrazole-thiazole connectivity but incorporates a distinct 2-methoxyphenyl N1-substituent, offering a structurally differentiated probe for cancer cell line screening.

Anticancer Selective cytotoxicity A549

Spectral Database Availability Enabling Identity Verification and Quality Control

The 4-methoxyphenyl regioisomer of the target compound, acetamide, 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]-N-(2-thiazolyl)- (MW 348.4 g/mol, identical molecular formula), has two NMR spectra deposited in the Wiley SpectraBase database (Compound ID GcqH7kdN4Kc, DMSO-d6 solvent) [1]. This provides a reference framework for distinguishing the 2-methoxy (ortho) from the 4-methoxy (para) regioisomer by NMR, which is critical for procurement quality control. The InChIKey for the 4-methoxy analog (NDWOFMCQCCBZPA-UHFFFAOYSA-N) differs from the target compound's InChIKey (KJTWWFGXAUTRBZ-UHFFFAOYSA-N), enabling unambiguous identity verification.

Quality control NMR spectroscopy Identity verification

Recommended Research and Screening Applications for 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide Based on Evidence


DapE-Targeted Antibacterial Discovery Programs (Gram-Negative Pathogens)

The target compound is structurally positioned for DapE inhibitor screening based on the demonstrated activity of its close analogs. The acetamide linker and aminothiazole terminus identified as critical for HiDapE inhibition (IC50 = 50.2 ± 5.0 μM for the most potent analog) [1] are both present. The 2-methoxyphenyl substituent offers an unexplored SAR vector on the N1-phenyl ring. Recommended as a screening probe in DapE ninhydrin assays against Haemophilus influenzae and related Gram-negative pathogens.

Mycobacterium tuberculosis LeuRS Inhibitor Lead Optimization

Given that the N-(5-benzyl-thiazol-2-yl)-2-(tetrazol-5-ylsulfanyl)-acetamide scaffold has validated activity against M. tuberculosis LeuRS (IC50 = 12.45 μM for parent; MIC = 4.7 μM for optimized 4-methoxy analog) [2], the target compound provides a structurally distinct entry point for SAR exploration. The 2-methoxyphenyl group may confer altered pharmacokinetic or target-binding properties compared to the 4-methoxy series.

COX-1/COX-2 Anti-Inflammatory Screening with Molecular Docking Follow-up

The tetrazole-thioacetamide-thiazole chemotype has produced compounds with anti-inflammatory activity exceeding ibuprofen in the carrageenan-induced paw edema model [3]. The target compound is suitable for COX-1/COX-2 enzyme inhibition assays and molecular docking studies, with the 2-methoxyphenyl substituent potentially offering differentiated COX isoform selectivity compared to the 2,5-dimethylphenyl lead.

Selective Anticancer Screening in Lung Adenocarcinoma Panels

The scaffold has demonstrated >43-fold selective cytotoxicity between A549 lung adenocarcinoma cells (IC50 = 23.30 μM) and normal NIH/3T3 fibroblasts (IC50 > 1000 μM) [4]. The target compound is recommended for inclusion in focused lung cancer screening panels, with the distinct 2-methoxyphenyl substitution offering a structurally differentiated probe relative to the N-methyl-tetrazole analog previously characterized.

Quote Request

Request a Quote for 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.